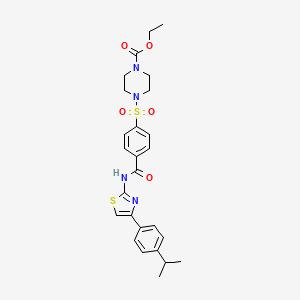

Ethyl 4-((4-((4-(4-isopropylphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 4-((4-((4-(4-isopropylphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C26H30N4O5S2 and its molecular weight is 542.67. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Compounds with a thiazole ring have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This could potentially influence its interaction with its targets.

Biochemical Pathways

Thiazole derivatives have been found to have diverse biological activities, suggesting that they may affect multiple pathways .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been found to have diverse biological activities, suggesting that they may have multiple effects at the molecular and cellular level .

Action Environment

The solubility properties of thiazole could potentially be influenced by environmental factors .

Actividad Biológica

Ethyl 4-((4-((4-(4-isopropylphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate, a complex organic compound, has garnered attention due to its potential biological activities. This article delves into the compound's structural characteristics, biological mechanisms, and relevant research findings.

Structural Characteristics

The compound's structure is characterized by a piperazine core linked to various functional groups, including a thiazole moiety and an isopropylphenyl substituent. The crystal structure analysis reveals that the molecule adopts a near-planar V-shaped conformation, stabilized by intramolecular hydrogen bonds and π–π interactions (see Table 1 for crystallographic data) .

Table 1: Crystallographic Data of this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C21H22N2O2S |

| Molecular Weight | 366.47 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| Cell Dimensions (Å) | a = 5.4534, b = 17.203, c = 20.060 |

| Density (Mg/m³) | 1.293 |

| Temperature (K) | 100 |

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its interaction with various biological targets, particularly G protein-coupled receptors (GPCRs). GPCRs play crucial roles in signal transduction and are implicated in numerous physiological processes. The compound's ability to modulate these receptors can lead to significant pharmacological effects.

GPCR Interaction

Research indicates that compounds similar to this compound can activate or inhibit GPCR pathways, leading to alterations in intracellular calcium levels and cyclic AMP concentrations . These changes can affect various cellular responses, including muscle contraction and neurotransmitter release.

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds, providing insights into the potential applications of this compound.

- Antimicrobial Activity : A study reported that piperazine derivatives exhibit significant antimicrobial properties against various bacterial strains, suggesting that the target compound may also possess similar effects .

- Cytotoxicity : In vitro assays demonstrated that structurally related compounds can induce apoptosis in cancer cell lines through GPCR-mediated pathways, indicating a potential role in cancer therapy .

- Larvicidal Effects : Research on similar compounds has shown larvicidal activity against mosquito species, highlighting their potential use in vector control strategies .

Aplicaciones Científicas De Investigación

Structural Characteristics

The compound is characterized by its complex molecular structure, which includes a thiazole ring, piperazine moiety, and sulfonamide group. The crystal structure of similar thiazole derivatives has been studied using X-ray diffraction, revealing insights into their geometrical conformations and intermolecular interactions. For example, the ethyl carbamate substituents in related compounds have been found to adopt a coplanar arrangement with the thiazole ring, influencing their biological activity .

Anticancer Activity

Research has indicated that piperazine derivatives, including those related to ethyl 4-((4-((4-(4-isopropylphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate, exhibit significant anticancer properties. A study highlighted the potential of thiazole-based compounds in inhibiting cancer cell proliferation through various mechanisms, including the modulation of cell cycle and apoptosis pathways .

Antimicrobial Properties

The antimicrobial efficacy of thiazole derivatives has also been explored extensively. Compounds containing the thiazole moiety have shown activity against a range of bacterial strains, suggesting their potential as lead compounds for developing new antibiotics . The sulfonamide group in the structure may enhance this activity by facilitating interactions with bacterial enzymes.

Neuropharmacological Effects

Piperazine derivatives have been investigated for their neuropharmacological effects, particularly in relation to anxiety and depression. Some studies suggest that these compounds may act on serotonin and dopamine receptors, providing a basis for their use in treating mood disorders . The unique structural features of this compound may contribute to its efficacy in this area.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthetic pathways often include the formation of the thiazole ring followed by coupling reactions to introduce the piperazine and sulfonamide functionalities. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Computational Studies

Computational investigations using molecular docking studies have been performed to predict the binding affinity of this compound to various biological targets. These studies provide insights into the mechanism of action and help identify potential therapeutic applications .

Propiedades

IUPAC Name |

ethyl 4-[4-[[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N4O5S2/c1-4-35-26(32)29-13-15-30(16-14-29)37(33,34)22-11-9-21(10-12-22)24(31)28-25-27-23(17-36-25)20-7-5-19(6-8-20)18(2)3/h5-12,17-18H,4,13-16H2,1-3H3,(H,27,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSMPSHUSOOSYLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N4O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.